molecular formula C22H18N4O3S B2919555 2-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 852135-46-7

2-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2919555
CAS No.: 852135-46-7
M. Wt: 418.47
InChI Key: YMBZUIAPKKKJFU-UHFFFAOYSA-N
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Description

2-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline is a complex heterocyclic compound. It features an imidazo[2,1-b][1,3]thiazole core, which is known for its diverse biological activities. The presence of a nitrophenyl group and a tetrahydroisoquinoline moiety further enhances its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step reactions. One common approach is the condensation of 3-nitrobenzaldehyde with 2-aminothiazole to form the imidazo[2,1-b][1,3]thiazole core. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline under specific conditions to yield the final product .

Industrial Production Methods

These optimizations may include the use of catalysts, microwave irradiation, or other techniques to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, such as amino derivatives from reduction or substituted imidazo[2,1-b][1,3]thiazoles from nucleophilic substitution .

Scientific Research Applications

2-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of its structural features, which confer a wide range of biological activities. The presence of the nitrophenyl group, imidazo[2,1-b][1,3]thiazole core, and tetrahydroisoquinoline moiety makes it a versatile compound for various scientific research applications .

Biological Activity

The compound 2-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline is a member of the imidazo[2,1-b]thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

  • IUPAC Name : this compound
  • Molecular Formula : C19H20N4O3S
  • Molecular Weight : 384.46 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Antimicrobial Activity : Similar compounds have demonstrated the ability to inhibit enzymes involved in bacterial cell wall synthesis. This suggests that the compound may exhibit antimicrobial properties by disrupting bacterial growth and viability.
  • Anticancer Properties : Research indicates that derivatives from the imidazo[2,1-b]thiazole family can interfere with microtubule dynamics in cancer cells. This disruption leads to cell cycle arrest and apoptosis. For instance, related compounds have shown IC50 values in the nanomolar range against various cancer cell lines .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound and its derivatives:

Activity Type IC50 Values Cell Lines Tested Reference
AntimicrobialNot specifiedVarious bacterial strains
Antiproliferative0.86 µM (related compound)Murine leukemia (L1210), HeLa
Anticancer1.2 nM (related compound)NCI-60 cell panel
AntitubercularIC90 of 7.05 μM against Mtb H37RaMycobacterium tuberculosis

Case Studies

Several studies have explored the biological implications of imidazo[2,1-b]thiazole derivatives:

  • Anticancer Activity : A study reported that a related imidazo[2,1-b]thiazole derivative exhibited significant cytotoxicity against human cervix carcinoma (HeLa) cells with an IC50 value of approximately 0.86 µM. This highlights the potential for developing targeted therapies based on structural modifications of these compounds .
  • Antimicrobial Effects : Another investigation into similar compounds indicated their effectiveness in inhibiting bacterial growth through mechanisms involving enzyme inhibition critical for cell wall synthesis. This positions them as potential candidates for antibiotic development.

Comparative Analysis

When compared to other heterocyclic compounds such as benzo[d]imidazo derivatives and other thiazole-based analogues, the unique structural features of this compound confer distinct pharmacological profiles that merit further exploration.

Table: Comparison with Similar Compounds

Compound Type Notable Activities IC50 Values
Benzo[d]imidazo derivativesAnticancerRanges from low µM to nM
Imidazo[2,1-b]thiazole carboxamide analoguesAntimicrobial and anticancerVaries widely

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S/c1-14-20(21(27)24-10-9-15-5-2-3-6-17(15)12-24)30-22-23-19(13-25(14)22)16-7-4-8-18(11-16)26(28)29/h2-8,11,13H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBZUIAPKKKJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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